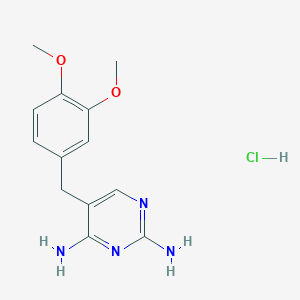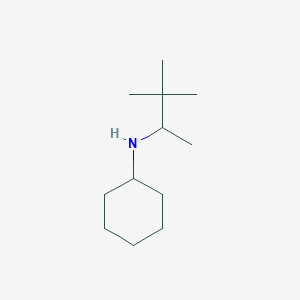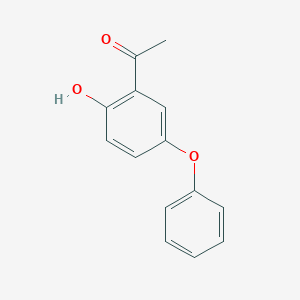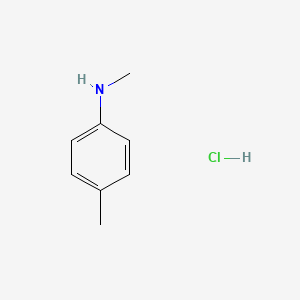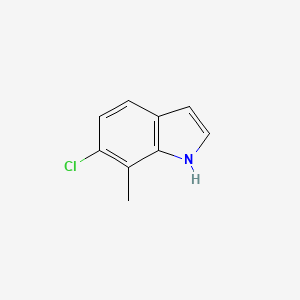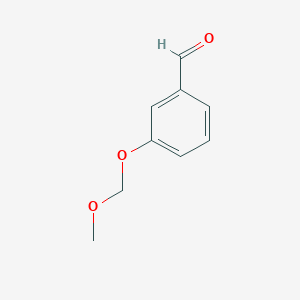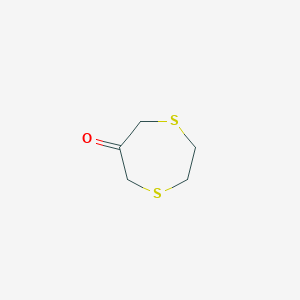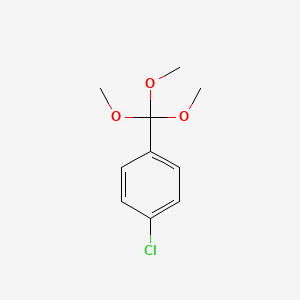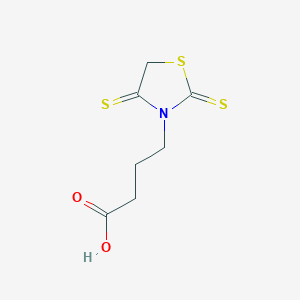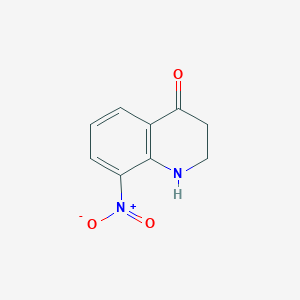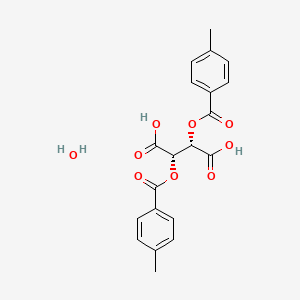
1-(4-クロロフェニル)プロプ-2-イン-1-アミン
概要
説明
1-(4-Chlorophenyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C9H8ClN . It is related to propargylamine, which has the linear formula HC≡CCH2NH2 . Propargylamine is known to have a molecular weight of 55.08, a refractive index of 1.449, a boiling point of 83 °C, and a density of 0.86 g/mL at 25 °C .
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)prop-2-yn-1-amine often involves reactions such as Cu (I) catalyzed [3+2] dipolar cycloaddition . For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized using this method . The process involved reacting N-substituted (prop-2-yn-1-yl)amines with benzyl 2-azidoacetates . Another synthesis involved the transformation of a compound by chlorination .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)prop-2-yn-1-amine can be represented by the SMILES string NCC#C . The InChI key for this compound is JKANAVGODYYCQF-UHFFFAOYSA-N .
Chemical Reactions Analysis
Chemical reactions involving compounds like 1-(4-Chlorophenyl)prop-2-yn-1-amine often involve cycloaddition reactions . For example, the synthesis of 1,2,3-triazole hybrids involved a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another reaction involved the transformation of a compound by chlorination .
Physical and Chemical Properties Analysis
1-(4-Chlorophenyl)prop-2-yn-1-amine is related to propargylamine, which has a refractive index of 1.449, a boiling point of 83 °C, and a density of 0.86 g/mL at 25 °C . The compound is expected to have similar physical and chemical properties.
科学的研究の応用
触媒作用
この化合物は、パラジウム触媒による[4 + 1]環化に用いられ、これは2-アミノ-4-シアノフランを効率的に生成する方法です .
合成
これは、1-(4-クロロフェニル)プロプ-2-イン-1-オールなどの複雑な分子の合成の中間体として現れ、化学研究においてさまざまな用途があります .
医薬品
誘導体である1-(1-(4-クロロフェニル)-3-フェニルプロプ-2-イニル)ピペリジンは、合成され、新しい治療薬の開発のための医薬品研究に使用される可能性があります .
光学材料
別の関連化合物である3-(4-クロロフェニル)-1-(ピリジン-3-イル)プロプ-2-エン-1-オン(CPP)は、その高い分極率と第2高調波発生および第3高調波発生研究における効率性により、非線形光学において潜在的な可能性を示しています .
作用機序
Target of Action
Prop-2-yn-1-amine derivatives have been associated with antidepressant activity , suggesting potential interaction with neurotransmitter systems.
Mode of Action
It’s worth noting that prop-2-yn-1-amine derivatives have been involved in metal-catalyzed reactions in the synthesis of antidepressant molecules .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant , which could impact its bioavailability.
Safety and Hazards
将来の方向性
The future directions for research on 1-(4-Chlorophenyl)prop-2-yn-1-amine could involve further exploration of its potential biological activities. For instance, related compounds have shown potential as antimicrobial agents . Additionally, the compound could be used in the synthesis of other biologically active compounds .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)prop-2-yn-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed cyclization reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)prop-2-yn-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been observed to inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation or depletion of specific substrates or products, thereby affecting cellular processes. Additionally, 1-(4-Chlorophenyl)prop-2-yn-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorophenyl)prop-2-yn-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(4-Chlorophenyl)prop-2-yn-1-amine have been associated with neurotoxicity and hepatotoxicity in animal studies . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-(4-Chlorophenyl)prop-2-yn-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)prop-2-yn-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)prop-2-yn-1-amine is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. This localization is essential for its role in modulating cellular processes and functions.
特性
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCINVPQPLNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


